molecular formula C4H6ClNOS B12652949 5-Chloro-2-methylisothiazolidin-3-one CAS No. 94201-91-9

5-Chloro-2-methylisothiazolidin-3-one

Cat. No.: B12652949
CAS No.: 94201-91-9
M. Wt: 151.62 g/mol
InChI Key: SEKMAUCMRCHQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure 5-Chloro-2-methylisothiazolin-3-one (CMIT; CAS 26172-55-4) is a heterocyclic organic compound with the molecular formula C₄H₄ClNOS and a molecular weight of 149.60 g/mol . Its IUPAC name is 5-chloro-2-methyl-4-isothiazolin-3-one, reflecting a five-membered ring structure containing sulfur, nitrogen, and oxygen atoms (Figure 1). The compound is often used in combination with 2-methylisothiazolin-3-one (MIT; CAS 2682-20-4) at a 3:1 ratio (CMIT:MIT) under the CAS 55965-84-9 .

Applications
CMIT is a broad-spectrum biocide effective against bacteria, fungi, and algae. Key applications include:

  • Industrial preservatives: Metalworking fluids, cooling water systems, and paper production .
  • Consumer products: Detergents, paints, and cosmetics (though restricted due to sensitization risks) .

Properties

CAS No.

94201-91-9

Molecular Formula

C4H6ClNOS

Molecular Weight

151.62 g/mol

IUPAC Name

5-chloro-2-methyl-1,2-thiazolidin-3-one

InChI

InChI=1S/C4H6ClNOS/c1-6-4(7)2-3(5)8-6/h3H,2H2,1H3

InChI Key

SEKMAUCMRCHQMC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(S1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylisothiazolidin-3-one typically involves the cyclization of cis-N-methyl-3-thiocyanoacrylamide. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiazolinone ring .

Industrial Production Methods

In industrial settings, 5-Chloro-2-methylisothiazolidin-3-one is often produced in large quantities using a continuous flow process. This method allows for the efficient production of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylisothiazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isothiazolinones .

Scientific Research Applications

5-Chloro-2-methylisothiazolidin-3-one has a wide range of scientific research applications:

Mechanism of Action

The antimicrobial activity of 5-Chloro-2-methylisothiazolidin-3-one is primarily due to its ability to disrupt microbial cell membranes. The compound reacts with thiol groups in proteins, leading to the inactivation of essential enzymes and the disruption of cellular processes. This results in the inhibition of microbial growth and the eventual death of the microorganisms .

Comparison with Similar Compounds

2-Methylisothiazolin-3-one (MIT)
Property CMIT (CAS 26172-55-4) MIT (CAS 2682-20-4)
Molecular Formula C₄H₄ClNOS C₄H₅NOS
Molecular Weight 149.60 g/mol 115.15 g/mol
Antimicrobial Potency Higher (due to Cl substitution) Moderate
Toxicity More toxic (acute irritation) Lower acute toxicity, but linked to allergic dermatitis
Applications Industrial biocides, restricted in cosmetics Cosmetics, adhesives (now regulated in the EU due to sensitization)

Key Differences :

  • MIT, while less potent, gained notoriety for causing widespread allergic contact dermatitis in cosmetics, leading to EU restrictions (e.g., maximum 15 ppm in leave-on products) .
CMIT/MIT Mixture (CAS 55965-84-9)

The 3:1 CMIT/MIT blend balances potency and safety:

  • Synergistic Effect : CMIT’s rapid microbial kill is complemented by MIT’s stability in formulations .
  • Regulatory Status : Approved for industrial use (e.g., cooling towers) but restricted in cosmetics. The SCCS recommends a maximum concentration of 1.5 ppm in rinse-off products .
4,5-Dichloro-2-methylisothiazol-3-one

This derivative (CAS 64239-81-6) features two chlorine atoms, further increasing reactivity and antimicrobial strength. However, its higher toxicity limits applications compared to CMIT .

Non-Chlorinated Isothiazolinones
  • Benzisothiazolinone (BIT): Lacks chlorine, reducing toxicity but also efficacy. Widely used in paints and coatings .
  • Octylisothiazolinone (OIT): A hydrophobic derivative for material preservation (e.g., wood), with slower release and lower irritation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.